1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine
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Overview
Description
1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime typically involves the reaction of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one with hydroxylamine to form the oxime derivative. This reaction is usually carried out in the presence of an acid catalyst under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime involves its interaction with specific molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and other biological processes. The bicyclic structure also contributes to its unique reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a fragrance component.
1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol: Used in the synthesis of various organic compounds and as a flavoring agent.
1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one oxime: Similar in structure but lacks the oxiranylmethyl group.
Uniqueness
1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime is unique due to the presence of both the oxime and oxiranylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2)9-4-5-13(12,3)11(6-9)14-16-8-10-7-15-10/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBHYQHZQDEUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC3CO3)C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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